

An In-depth Technical Guide to PSMA-IN-4 (CAS: 1561171-59-2)

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Compound of Interest

Compound Name: PSMA-IN-4

Cat. No.: B12373763

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Abstract

PSMA-IN-4, with CAS number 1561171-59-2, is a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and treatment of prostate cancer. This document provides a comprehensive technical overview of **PSMA-IN-4**, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and characterization. Furthermore, it elucidates the critical role of PSMA in cellular signaling pathways and the mechanism by which its inhibition can impact cancer progression.

Core Compound Data

PSMA-IN-4 is a sulfamide-based small molecule designed to interact with the bimetallic zinc active site of PSMA. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	1561171-59-2	N/A
Molecular Formula	C ₅ H ₁₀ N ₂ O ₆ S	[1]
Molecular Weight	226.21 g/mol	[1]
IC ₅₀	1.2 μM	[1]
PDB Code for PSMA Complex	4W9Y	[1]

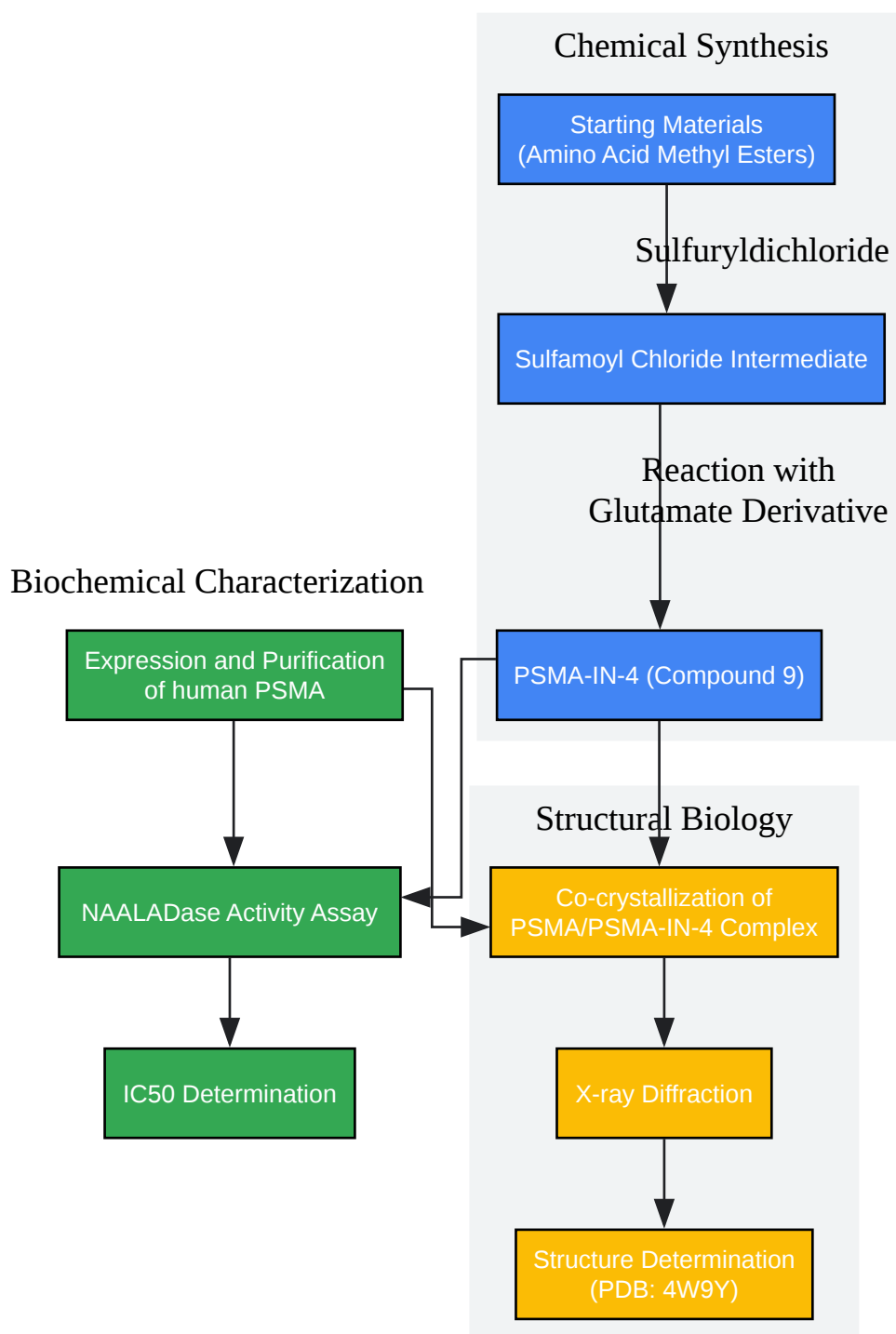
Mechanism of Action and Signaling Pathways

PSMA is a type II transmembrane glycoprotein with enzymatic activity, functioning as a glutamate carboxypeptidase.[2] Its expression is significantly upregulated in prostate cancer, correlating with tumor grade and metastatic potential. PSMA plays a crucial role in cellular signaling, notably in mediating a switch from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K/AKT pathway, which promotes cell survival.

This signaling shift is initiated by the interaction of PSMA with the scaffolding protein RACK1 and the insulin-like growth factor 1 receptor (IGF-1R). In the absence of high PSMA expression, a stable complex of β1 integrin, RACK1, and IGF-1R activates the FAK-Grb2-ERK pathway, leading to proliferation. However, high levels of PSMA disrupt this complex, leading to the activation of the PI3K/AKT signaling cascade, which confers a survival advantage to cancer cells. **PSMA-IN-4**, by inhibiting the enzymatic activity of PSMA, is expected to interfere with this signaling switch.

Below are diagrams illustrating the PSMA-mediated signaling pathway and a conceptual workflow for the characterization of PSMA inhibitors like **PSMA-IN-4**.

PSMA-mediated signaling pathway switch.



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Workflow for **PSMA-IN-4** characterization.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing **PSMA-IN-4**.

Synthesis of PSMA-IN-4 (Compound 9)

A simple method amenable to parallel synthesis was employed for the synthesis of sulfamic acids and sulfamides, including **PSMA-IN-4**.

Step 1: Formation of Sulfamoyl Chloride Intermediate

- Commercially available amino acid methyl esters are treated with sulfuryldichloride in acetonitrile. This reaction yields the corresponding sulfamoyl chloride intermediate.

Step 2: Synthesis of **PSMA-IN-4**

- The resulting sulfamoyl chloride is then reacted with a glutamate derivative to yield the final product, **PSMA-IN-4**.

Note: For the synthesis of related sulfamic acids, the sulfamoyl chloride intermediate is treated with lithium hydroxide in methanol.

Biochemical Characterization: NAALADase Activity Assay

The inhibitory potency of **PSMA-IN-4** was determined using a NAALADase (N-acetylated- α -linked acidic dipeptidase) activity assay, which measures the enzymatic activity of PSMA.

Materials:

- Recombinant human PSMA
- N-acetyl-L-aspartyl-L-[3,4- ^3H]glutamate ([^3H]NAAG) as the substrate
- PSMA-IN-4** (or other test inhibitors) at various concentrations
- Assay buffer (e.g., Tris-HCl with appropriate co-factors)
- Scintillation fluid and counter

Procedure:

- Recombinant human PSMA is expressed and purified.
- The assay is performed in a suitable buffer system.
- PSMA is pre-incubated with varying concentrations of **PSMA-IN-4** for a defined period at a specified temperature (e.g., 37°C).
- The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [3H]NAAG.
- The reaction is allowed to proceed for a set time and then terminated.
- The product of the reaction, [3H]glutamate, is separated from the unreacted substrate. This can be achieved using methods such as ion-exchange chromatography or HPLC.
- The amount of [3H]glutamate produced is quantified using liquid scintillation counting.
- The percentage of inhibition at each concentration of **PSMA-IN-4** is calculated relative to a control reaction without the inhibitor.
- The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structural Biology

The three-dimensional structure of PSMA in complex with **PSMA-IN-4** was determined by X-ray crystallography.

Procedure:

- The inactive E424M mutant of PSMA was used for co-crystallization with **PSMA-IN-4**. This was necessary because the wild-type enzyme was found to hydrolyze the inhibitor.
- Crystals of the PSMA(E424M)/**PSMA-IN-4** complex were grown.
- X-ray diffraction data were collected from the crystals.

- The structure was solved and refined to a high resolution. The resulting coordinates were deposited in the Protein Data Bank with the accession code 4W9Y.

The structural data revealed that the monosubstituted sulfamide of **PSMA-IN-4** coordinates the active-site zinc ions via its free, negatively charged amino group in a canonical manner.

Conclusion

PSMA-IN-4 is a valuable research tool for studying the biological functions of PSMA and for the development of novel diagnostics and therapeutics targeting prostate cancer. Its sulfamide-based scaffold provides a distinct chemical entity for probing the active site of PSMA. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development in this promising area of oncology.

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